Cas no 34984-78-6 (6H-Dibenzo[b,d]pyran-1,8-diol,6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,8R,10aR)-)

6H-Dibenzo[b,d]pyran-1,8-diol,6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,8R,10aR)- structure
34984-78-6 structure
Product Name:6H-Dibenzo[b,d]pyran-1,8-diol,6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,8R,10aR)-
CAS-nummer:34984-78-6
MF:C21H30O3
MW:330.461106777191
CID:307874
PubChem ID:169652
Update Time:2025-04-19

6H-Dibenzo[b,d]pyran-1,8-diol,6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,8R,10aR)- Chemische en fysische eigenschappen

Naam en identificatie

    • 6H-Dibenzo[b,d]pyran-1,8-diol,6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,8R,10aR)-
    • 8β-Hydroxy-?9-tetrahydro Cannabinol
    • 8α-hydroxy-Δ9-tetrahydrocannabinol
    • 8β-Hydroxy-∆9-tetrahydro Cannabinol
    • 8Beta-Hydroxy-9-tetrahydro Cannabinol
    • 8alpha-Hydroxy-delta (9)-thc
    • NS00000177
    • 8beta-Hydroxy-delta (9)-thc
    • (6aR,8R,10aR)-6,6,9-Trimethyl-3-pentyl-6H,6ah,7H,8H,10ah-benzo(C)isochromene-1,8-diol
    • 8.BETA.-HYDROXY-.DELTA.9-TETRAHYDROCANNABINOL
    • BDBM84880
    • 34984-78-6
    • UNII-671A0K1FQE
    • 8-Ohthc
    • SCHEMBL23043730
    • TO89JGK3SC
    • (8R)-6,6,9-TRIMETHYL-3-PENTYL-6A,7,8,10A-TETRAHYDROBENZO(C)CHROMENE-1,8-DIOL
    • (-)-8.BETA.-HYDROXY-.DELTA.9-TETRAHYDROCANNABINOL
    • 8 beta-Hydroxy-delta(9)-tetrahyrocannabinol
    • 38456-07-4
    • 6H-DIBENZO(B,D)PYRAN-1,8-DIOL, 6A,7,8,10A-TETRAHYDRO-6,6,9-TRIMETHYL-3-PENTYL-, (6A.ALPHA.,8.ALPHA.,10A.BETA.)-
    • PD167671
    • 8?-Hydroxy-?9-tetrahydro Cannabinol
    • DTXSID10188525
    • 671A0K1FQE
    • 6H-DIBENZO(B,D)PYRAN-1,8-DIOL, 6A,7,8,10A-TETRAHYDRO-6,6,9-TRIMETHYL-3-PENTYL-, (6AR,8R,10AR)-
    • THC, 8 beta-OH
    • 8.BETA.-HYDROXY-.DELTA.9-THC
    • 6H-Dibenzo(b,d)pyran-1,8-diol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR-(6aalpha,8alpha,10abeta))-
    • CHEMBL3586105
    • 8-Hydroxy-delta(9)-tetrahydrocannabinol
    • Inchi: 1S/C21H30O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h9-11,15-17,22-23H,5-8,12H2,1-4H3/t15-,16-,17-/m1/s1
    • InChI-sleutel: INKUWBOHCFHXTJ-BRWVUGGUSA-N
    • LACHT: O1C2C=C(CCCCC)C=C(C=2[C@@H]2C=C(C)[C@@H](C[C@H]2C1(C)C)O)O

Berekende eigenschappen

  • Exacte massa: 330.21900
  • Monoisotopische massa: 330.219
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 4
  • Complexiteit: 470
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.9
  • Topologisch pooloppervlak: 49.7Ų

Experimentele eigenschappen

  • Dichtheid: 1.077
  • Kookpunt: 430.3°Cat760mmHg
  • Vlampunt: 214°C
  • Brekindex: 1.545
  • PSA: 49.69000
  • LogboekP: 4.70660
Aanbevolen leveranciers
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.